2-Fluoropyridin-3-amine hydrochloride
CAS No.: 1827-26-5
Cat. No.: VC0159405
Molecular Formula: C5H6ClFN2
Molecular Weight: 148.565
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1827-26-5 |
---|---|
Molecular Formula | C5H6ClFN2 |
Molecular Weight | 148.565 |
IUPAC Name | 2-fluoropyridin-3-amine;hydrochloride |
Standard InChI | InChI=1S/C5H5FN2.ClH/c6-5-4(7)2-1-3-8-5;/h1-3H,7H2;1H |
Standard InChI Key | WJPNJFGTEBMFLI-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)F)N.Cl |
Introduction
Chemical Properties and Structure
Basic Identification
2-Fluoropyridin-3-amine hydrochloride is identified by the CAS registry number 1827-26-5. This unique identifier allows for precise tracking and referencing of the compound in scientific literature and chemical databases. The compound is also known by several synonyms, allowing for comprehensive literature searches and identification across various chemical nomenclature systems .
Physical and Chemical Characteristics
The physical and chemical properties of 2-Fluoropyridin-3-amine hydrochloride provide insight into its behavior in various chemical environments and its potential applications. The table below summarizes the key physical and chemical parameters of this compound:
Property | Value |
---|---|
Molecular Formula | C₅H₆ClFN₂ |
Molecular Weight | 148.56 g/mol |
Parent Compound | 2-Fluoropyridin-3-amine (CID 2762816) |
Creation Date (PubChem) | 2011-02-14 |
Modification Date (PubChem) | 2025-02-22 |
The molecular formula C₅H₆ClFN₂ indicates the presence of five carbon atoms, six hydrogen atoms, one chlorine atom, one fluorine atom, and two nitrogen atoms. The relatively low molecular weight of 148.56 g/mol suggests the compound may exhibit good membrane permeability, which could be advantageous for certain biological applications .
Structural Representations
The structure of 2-Fluoropyridin-3-amine hydrochloride can be represented through various chemical notations that provide different levels of structural information. These representations are essential for understanding the compound's chemical behavior and potential reactivity patterns.
IUPAC Name and Chemical Identifiers
The IUPAC name for this compound is 2-fluoropyridin-3-amine;hydrochloride, which precisely describes its chemical structure. Additional chemical identifiers include:
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InChI: InChI=1S/C5H5FN2.ClH/c6-5-4(7)2-1-3-8-5;/h1-3H,7H2;1H
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InChIKey: WJPNJFGTEBMFLI-UHFFFAOYSA-N
Applications and Research
Pharmaceutical Applications
Fluorinated heterocycles, including fluoropyridines, have gained significant attention in pharmaceutical research due to their unique properties. The presence of fluorine can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.
2-Fluoropyridin-3-amine hydrochloride, with its fluoropyridine core structure and amine functionality, represents a valuable building block for medicinal chemistry. The amine group provides a reactive site for further functionalization, allowing for the incorporation of this moiety into more complex molecular structures with potential biological activity.
Chemical Research
In chemical research, 2-Fluoropyridin-3-amine hydrochloride serves as an important intermediate for the synthesis of more complex molecules. The presence of both a fluorine atom and an amine group in the pyridine ring creates a unique electronic environment that can influence reactivity and selectivity in various chemical transformations.
Material Science
Fluorinated aromatic compounds have applications in material science, particularly in the development of functional materials with specific electronic, optical, or thermal properties. The incorporation of 2-Fluoropyridin-3-amine hydrochloride or its derivatives into polymers or other materials could potentially impart unique characteristics such as enhanced thermal stability or altered electronic properties.
Structural Comparison with Related Compounds
Comparative Analysis
Understanding the relationship between 2-Fluoropyridin-3-amine hydrochloride and structurally similar compounds provides valuable insights into its chemical behavior and potential applications. The table below compares key properties of 2-Fluoropyridin-3-amine hydrochloride with related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
2-Fluoropyridin-3-amine hydrochloride | C₅H₆ClFN₂ | 148.56 | F at position 2, NH₂ at position 3, HCl salt |
2-Fluoropyridin-3-amine (parent compound) | C₅H₅FN₂ | 112.11 | F at position 2, NH₂ at position 3, free base |
3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride | C₈H₁₂ClFN₂O | 206.65 | Additional propylamine side chain through ether linkage |
This comparison highlights the structural similarities and differences between 2-Fluoropyridin-3-amine hydrochloride and related compounds, providing context for understanding its chemical properties and potential applications .
Structure-Property Relationships
The specific arrangement of functional groups in 2-Fluoropyridin-3-amine hydrochloride influences its chemical and physical properties. The fluorine atom at position 2 of the pyridine ring affects the electronic distribution within the molecule, potentially altering the basicity of the pyridine nitrogen and the nucleophilicity of the amine group. These electronic effects can impact the compound's reactivity in various chemical transformations.
The formation of the hydrochloride salt enhances water solubility compared to the free base, which is an important consideration for applications requiring aqueous solutions. The salt form also typically provides greater stability for storage and handling.
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